molecular formula C17H17BrN2O2 B1676637 2-Bromo-N-(3-butiraminofenil)benzamida CAS No. 423735-93-7

2-Bromo-N-(3-butiraminofenil)benzamida

Número de catálogo: B1676637
Número CAS: 423735-93-7
Peso molecular: 361.2 g/mol
Clave InChI: DFOVLSMXPWPCFH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-N-(3-butyramidophenyl)benzamide: is an organic compound with the molecular formula C17H17BrN2O2. This compound is characterized by the presence of a bromine atom attached to the benzamide structure, along with a butyramido group attached to the phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Aplicaciones Científicas De Investigación

2-Bromo-N-(3-butyramidophenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(3-butyramidophenyl)benzamide typically involves the following steps:

    Bromination: The starting material, benzamide, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride to form 2-bromobenzamide.

    Amidation: The 2-bromobenzamide is then reacted with 3-butyramidophenylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the final product, 2-Bromo-N-(3-butyramidophenyl)benzamide.

Industrial Production Methods

Industrial production of 2-Bromo-N-(3-butyramidophenyl)benzamide follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale bromination: Using industrial brominating agents and catalysts.

    Efficient amidation: Utilizing high-efficiency coupling agents and catalysts to ensure high yield and purity.

    Purification: Employing techniques such as recrystallization, chromatography, and distillation to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-N-(3-butyramidophenyl)benzamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the amide group.

    Oxidation Reactions: The phenyl ring or the amide group can be oxidized under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products

    Substitution: Formation of various substituted benzamides.

    Reduction: Formation of amines or dehalogenated products.

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Mecanismo De Acción

The mechanism of action of 2-Bromo-N-(3-butyramidophenyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways.

    Pathways Involved: The exact pathways depend on the specific application and target, but may include signaling pathways, metabolic pathways, or gene expression regulation.

Comparación Con Compuestos Similares

2-Bromo-N-(3-butyramidophenyl)benzamide can be compared with other similar compounds such as:

    2-Bromobenzamide: Lacks the butyramidophenyl group, leading to different chemical and biological properties.

    3-Butyramidophenylbenzamide:

    2-Bromo-N-(3,4-dimethylphenyl)benzamide: Contains additional methyl groups, leading to variations in steric and electronic effects.

Uniqueness

The unique combination of the bromine atom and the butyramidophenyl group in 2-Bromo-N-(3-butyramidophenyl)benzamide provides distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications.

Propiedades

IUPAC Name

2-bromo-N-[3-(butanoylamino)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O2/c1-2-6-16(21)19-12-7-5-8-13(11-12)20-17(22)14-9-3-4-10-15(14)18/h3-5,7-11H,2,6H2,1H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOVLSMXPWPCFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359961
Record name 2-Bromo-N-(3-butyramidophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

423735-93-7
Record name 2-Bromo-N-(3-butyramidophenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 423735-93-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Bromobenzoic acid (259 mg, 1.29 mmol) was sealed in a flask with stir bar under nitrogen, then dissolved with dichloromethane (7.5 mL) and cooled on ice. Oxalyl chloride (113 μL, 1.29 mmol) and N,N-dimethylformamide (4 μL, 0.06 mmol) were added, then the reaction was removed from the ice bath and stirred for 3 h with a vent to an oil bubbler. N-(3-Aminophenyl)butyramide (200 mg, 1.12 mmol) was then added, followed by pyridine (209 μL, 2.58 mmol). After 18 h, LC-MS analysis showed complete consumption of the amine reactant. The reaction was diluted with ethyl acetate (40 mL) and 1 M aqueous HCl (40 mL), then the layers were separated and the organic phase was washed again with aqueous HCl, then twice with half-saturated aqueous NaHCO3, then brine. The organics were dried over Na2SO4, filtered, and concentrated to a colorless oil. The oil was redissolved with dichloromethane, then hexane was added to induce the precipitation of an amorphous solid. The suspension was concentrated and dried under hi-vacuum to yield the title compound (382 mg, 94%). LRMS (ESI+) (M+H): 361.12.
Quantity
259 mg
Type
reactant
Reaction Step One
Quantity
113 μL
Type
reactant
Reaction Step Two
Quantity
4 μL
Type
catalyst
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Quantity
209 μL
Type
reactant
Reaction Step Four
Quantity
7.5 mL
Type
solvent
Reaction Step Five
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-(3-butyramidophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-(3-butyramidophenyl)benzamide
Customer
Q & A

Q1: What is the mechanism of action of ML161 on its target, PAR1?

A1: ML161 acts as an allosteric modulator of Protease-activated receptor-1 (PAR1), a G protein-coupled receptor (GPCR) involved in platelet activation, inflammation, and other physiological processes. [, ] Unlike orthosteric inhibitors that bind to the main ligand-binding site, ML161 binds to a distinct allosteric site on PAR1. This binding alters the receptor's conformation, specifically disrupting the coupling of PAR1 to the Gαq signaling pathway while leaving Gα12/13 signaling intact. [, ] This selective inhibition of G protein coupling leads to impaired platelet aggregation and thrombus formation without completely blocking all PAR1 functions. []

Q2: What structural features of ML161 are crucial for its activity and selectivity toward PAR1?

A2: Extensive structure-activity relationship (SAR) studies identified key structural elements within the 1,3-diaminobenzene scaffold of ML161 that are essential for its potency and selectivity. [] These include a four-carbon chain at the "western end" and a 2'-substituted benzamide at the "eastern end" of the molecule. [, ] These features likely contribute to the specific binding affinity and allosteric modulation of PAR1 over other related receptors.

Q3: How does ML161's impact on different PAR1-mediated signaling pathways relate to its potential as an antithrombotic agent?

A3: ML161's ability to selectively inhibit Gαq-mediated signaling downstream of PAR1 while sparing Gα12/13 signaling is a key factor in its potential as a safer antithrombotic agent. [] By preserving Gα12/13-mediated platelet shape change while inhibiting Gαq-dependent aggregation, ML161 could potentially reduce thrombotic risk without completely abolishing platelet functionality and increasing bleeding risk, a common drawback of current antiplatelet therapies. []

Q4: What in vivo evidence supports the antithrombotic potential of ML161?

A4: In a mouse model of laser-induced cremaster arteriole injury, ML161 administration (5 mg/kg) resulted in a significant (>90%) reduction in platelet accumulation during thrombus formation. [] This in vivo data supports the antithrombotic potential of ML161 observed in in vitro platelet aggregation studies.

Q5: Beyond its antithrombotic potential, does ML161 exhibit activity against other PAR receptors?

A5: While ML161 does not affect human PAR4 activation, it interestingly inhibits mouse PAR4, which shares structural similarities with human PAR1, including a constrained 8th helix and a C-terminal palmitoylation site. [] This observation highlights the importance of specific structural features in PAR receptors for ML161's activity and suggests potential applications beyond targeting human PAR1.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.